REACTION_CXSMILES
|
[S:1]([O-:4])([O-:3])=[O:2].[NH4+:5].[NH4+].S([O-])(O)=O.[NH4+].[S:12]([O:17]C)([O:15][CH3:16])(=[O:14])=[O:13]>>[CH3:16][S:1]([O-:4])(=[O:3])=[O:2].[NH4+:5].[S:12]([O-:17])([O-:15])(=[O:14])=[O:13].[NH4+:5].[NH4+:5] |f:0.1.2,3.4,6.7,8.9.10|
|
Name
|
ammonium sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
ammonium hydrogen sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
ammonium methanesulfonate
|
Type
|
product
|
Smiles
|
CS(=O)(=O)[O-].[NH4+]
|
Name
|
ammonium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |